molecular formula C7H13N3O B1651306 Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one CAS No. 1256815-08-3

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Cat. No.: B1651306
CAS No.: 1256815-08-3
M. Wt: 155.20
InChI Key: FNPLZEGCLDXUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3) is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . It belongs to a class of hexahydroimidazopyrazine derivatives that have been identified as a useful scaffold in medicinal chemistry for the development of novel therapeutic agents . Early scientific literature indicates that derivatives of this core structure were investigated for a range of pharmacological activities, including potential anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant effects . More recently, the related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold has been utilized in the development of potent BRD4 inhibitors, highlighting the ongoing relevance of this structural class in drug discovery, particularly in oncology research . As a building block, this compound offers researchers a versatile template for further chemical modification and exploration. It is supplied with a purity specification and should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-9-5-6-4-8-2-3-10(6)7(9)11/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPLZEGCLDXUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCCN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233831
Record name Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256815-08-3
Record name Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256815-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparison of Cyclization Methods

Starting Material Reagent/Conditions Yield (%) Key Advantages Limitations
3-Aminomethyl-1-methylpiperazine CDI, benzene, reflux 65–75 High regioselectivity Moisture sensitivity
Methyl carbamate derivative NaOMe, MeOH, reflux 50–60 Simplified purification Lower yield due to side reactions

Reductive Amination Followed by Cyclization

A two-step strategy involves reductive amination of keto-acid derivatives. For example, 3-carbomethoxy-1-methylpiperazine is condensed with aniline derivatives to form Schiff bases, which are subsequently reduced using lithium aluminum hydride (LiAlH4). The resulting secondary amine undergoes cyclization with CDI or phosgene equivalents to form the imidazo-pyrazinone ring. This method allows incorporation of diverse substituents at the 2-position but requires stringent control of stoichiometry to avoid over-reduction.

Multicomponent Reactions (MCRs) Involving Aldehydes

Recent advances leverage MCRs for streamlined synthesis. Method C (patent US20110105514A1) employs aldehydes (R1–CH2–CH2–CHO) derived from hydrocinnamic acids. The aldehyde undergoes condensation with 1-methylpiperazine in the presence of a dehydrating agent (e.g., molecular sieves), followed by cyclization using CDI (Scheme 2). This approach offers modularity for R1 substituents but necessitates pre-functionalized aldehydes, increasing synthetic steps.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions.
  • Reflux in benzene optimizes CDI-mediated cyclization, though toxicity concerns have spurred interest in alternatives like toluene.

Catalytic Enhancements

  • Lewis acids (e.g., ZnCl2) improve yields in carbamate cyclizations by stabilizing transition states.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes but remains underexplored for this compound.

Byproduct Mitigation

  • N-Methylation control : Excess methylating agents (e.g., methyl iodide) lead to quaternary ammonium salts, necessitating precise stoichiometry.
  • Protection-deprotection strategies : Boc-protection of amines minimizes unwanted alkylation during cyclization.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for methyl groups (δ 2.3–2.5 ppm) and carbonyl (δ 165–170 ppm in ¹³C NMR).
  • HRMS : Molecular ion peak at m/z 155.20 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown potential as inhibitors of the c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations can lead to significant therapeutic outcomes in patients with these tumors .

Case Study: c-KIT Inhibition
A study demonstrated that certain derivatives of this compound effectively inhibited the c-KIT kinase across various mutations. This highlights the compound's potential as a targeted therapy for cancers driven by c-KIT mutations .

Development of Chemical Inhibitors

Bromodomain Inhibitors
The compound has also been utilized to develop novel inhibitors targeting the bromodomain and extraterminal (BET) family of proteins, which are implicated in oncogene expression. A derivative exhibited an IC50 value of 33 nM against BRD4, indicating strong inhibitory activity. This suggests its potential use in leukemia treatment as it can induce apoptosis in cancer cells .

Table 1: Comparison of Anticancer Activity

CompoundTarget KinaseIC50 (nM)Cell LineMechanism
Compound 28BRD433HL-60Apoptosis induction
Hexahydro derivativec-KITVariesGIST cellsKinase inhibition

Neurogenic Disorders

Recent patents have explored the use of this compound derivatives as p2x3 inhibitors for treating neurogenic disorders. These compounds may provide therapeutic benefits by modulating pain pathways and other neurogenic processes .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced pharmacological properties. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of these compounds.

Mechanism of Action

The mechanism of action of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by binding to receptor sites and influencing signal transduction pathways .

Comparison with Similar Compounds

2,7-Dialkylhexahydroimidazo[1,5-a]pyrazin-3-one (IV)

  • Structure : Features alkyl substituents at positions 2 and 7, enhancing lipophilicity.
  • Activities : Demonstrates anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant activities .

1-Substituted Pyridylimidazo[1,5-a]pyridine Derivatives

  • Structure : Substituted pyridyl groups at position 1, enhancing π-π stacking interactions.
  • Activities : Exhibit cysteine protease inhibition (Ki: 13.75–99.30 mM) and antibacterial effects (MIC50: 0.6–1.4 mg/ml) .
  • Comparison: The pyrazinone core in Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one lacks the extended aromaticity of pyridyl derivatives, which may limit its enzyme-binding affinity but improve solubility.

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones (e.g., Compounds 5b, 5c, 5j)

  • Structure: Fused benzene-imidazole-pyrimidinone systems with substituents like p-tolyl or 3-fluorophenyl.
  • Activities : High thermal stability (melting points >300°C) and detailed spectroscopic profiles (FT-IR, NMR) .
  • Comparison : The absence of a benzene ring in the target compound reduces molecular weight and may enhance bioavailability.

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (FT-IR, cm⁻¹) Molecular Weight
This compound Not reported Not available ~169.2 (C₇H₁₁N₃O)
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one (5b) >300 3311 (NH), 1680 (C=O), 1496 (C=N) 438.50 (C₂₆H₂₂N₄O₃)
Pyrazolo[1,5-a]pyrimidine 7c Not reported Not available ~300 (estimated)
2,7-Dibenzylhexahydropyrazino[1,2-c]pyrimidin-6-one (V) Not reported Not available ~378.5 (C₂₂H₂₂N₄O)

Key Observations :

  • Benzo-fused derivatives exhibit higher melting points due to extended conjugation and rigidity .
  • The target compound’s simpler structure may favor synthetic scalability compared to multisubstituted analogues.

Pharmacological Data

Compound Biological Activity IC50/Ki/MIC50 Reference
This compound Not explicitly reported
Pyrazolo[1,5-a]pyrimidine 7c Antitumor (HEPG2-1 cells) IC50 = 2.70 ± 0.28 µM
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) Antibacterial MIC50 = 0.6 mg/ml
Thiazole 23g Antitumor (HEPG2-1 cells) IC50 = 3.50 ± 0.23 µM

Key Observations :

  • Pyrazolo[1,5-a]pyrimidines and thiazoles show potent antitumor activity, suggesting that structural modifications to the target compound’s imidazo-pyrazinone core could enhance cytotoxicity .
  • The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may limit its enzyme inhibition potency compared to pyridyl derivatives .

Thermodynamic and Binding Studies

  • Pyridylimidazo[1,5-a]pyridines bind to papain via hydrophobic and entropic interactions, as revealed by thermodynamic studies .
  • Pyrazolo[1,5-a]pyrimidines exhibit hydrogen-bonding geometries (N4-HN distance: 2.20–2.23 Å) critical for PDE2A inhibition .

Implications for Target Compound :

    Biological Activity

    Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Overview of this compound

    • Molecular Formula : C7H13N3O
    • CAS Number : 1256815-08-3
    • Chemical Structure : Part of the imidazo[1,5-a]pyrazine family, known for various bioactive properties.

    This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:

    • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, blocking substrate access or altering enzyme conformation.
    • Protein Interactions : It is utilized in studies examining protein interactions, particularly in the context of cancer and other diseases.

    Anticancer Properties

    Recent studies have highlighted the potential of this compound derivatives in cancer treatment:

    • BET Inhibitors : A derivative with a similar scaffold exhibited potent inhibition of BRD4 (IC50 = 33 nM) and anti-proliferative effects on HL-60 leukemia cells (IC50 = 110 nM). The compound induced apoptosis through modulation of the intrinsic apoptotic pathway .
    • Apoptosis Induction : Another study demonstrated that pyrazine derivatives can induce apoptosis in chronic myeloid leukemia K562 cells by targeting the Bax/Bcl2 and Survivin pathways. The derivative tested showed an IC50 of 25 μM for cell viability after 72 hours .

    Antimicrobial Activity

    This compound and its derivatives have shown broad-spectrum antimicrobial activity. Pyrazines are known for their antimicrobial properties, which are significant for potential applications in food safety and agriculture .

    Case Studies and Research Findings

    StudyFocusKey Findings
    BET InhibitionCompound with hexahydro scaffold showed strong BRD4 inhibition (IC50 = 33 nM) and induced apoptosis in leukemia cells.
    Apoptosis in K562 CellsInduced apoptosis via down-regulation of Bcl2 and Survivin; IC50 = 25 μM after 72 hours.
    Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial effects at lower concentrations with minimal mammalian toxicity.

    Applications in Drug Development

    This compound serves as a versatile scaffold for synthesizing various bioactive molecules. Its potential therapeutic applications include:

    • Antimicrobial Agents : Due to its broad-spectrum activity against pathogens.
    • Anticancer Drugs : As a lead compound for developing inhibitors targeting oncogenic pathways.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives, and how are regioselectivity challenges addressed?

    • Methodology : Derivatives are synthesized via condensation reactions, such as reacting hydrazine derivatives with β-enaminoketones or amidines. For example, imidazo[1,5-a]pyrazinthiones are prepared from pyrazinemethanamine and CS₂ under controlled conditions . Regioselectivity is achieved using catalysts (e.g., novel catalysts in one-pot reactions) or stepwise functionalization, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses . X-ray crystallography is critical for confirming regiochemistry .

    Q. How is structural elucidation performed for imidazo[1,5-a]pyrazinone derivatives?

    • Methodology : Multi-modal spectroscopy is employed:

    • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazine ring carbons at δ 140–160 ppm) .
    • HRMS (ESI) : Validates molecular formulas (e.g., [M + H]+ calcd/found for C₁₃H₁₁N₅O: 254.1042/254.1039) .
    • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., CCDC 967390 for pyrazolo[1,5-a]pyrimidines) .

    Q. What in vitro models are used to evaluate the antitumor potential of these compounds?

    • Methodology : Liver carcinoma (HEPG2-1) cell lines are standard for cytotoxicity assays. Compounds are screened at concentrations (e.g., 1–10 µM) using MTT assays, with IC₅₀ values calculated via nonlinear regression (e.g., pyrazolo[1,5-a]pyrimidine 7c : IC₅₀ = 2.70 ± 0.28 µM) . Dose-response curves and apoptosis markers (e.g., BAX/Bcl-2 ratios) validate activity .

    Advanced Research Questions

    Q. How can contradictory bioactivity data across studies be systematically resolved?

    • Methodology : Discrepancies (e.g., varying IC₅₀ values) arise from experimental variables:

    • Cell line heterogeneity : Use isogenic cell panels to isolate genetic factors.
    • Assay conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and serum concentrations .
    • Structural analogs : Compare substituent effects (e.g., nitro vs. methyl groups at position 3) using SAR studies .

    Q. What advanced techniques confirm target engagement in biological systems?

    • Methodology :

    • Molecular docking : Predict binding to p53 or kinase domains using software like AutoDock .
    • Chemiluminescence probes : Detect intracellular O₂⁻ radicals using derivatives like 2-methyl-6-(p-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one .
    • Western blotting : Quantify apoptosis markers (e.g., phosphorylated p53) in treated vs. control tissues .

    Q. How are synthetic yields optimized for scale-up without compromising purity?

    • Methodology :

    • Catalyst screening : Evaluate Pd/C or organocatalysts for one-pot reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Purification : Combine column chromatography (silica gel, hexane/EtOAc) with recrystallization (methanol/water) . Purity is confirmed via HPLC (≥95%) .

    Key Considerations for Experimental Design

    • Control experiments : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) in bioassays .
    • Stability studies : Monitor compound degradation in PBS (pH 7.4) via LC-MS over 24–72 hours .
    • Ethical compliance : Adhere to waste disposal protocols for cytotoxic intermediates (e.g., professional biohazard handling) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
    Reactant of Route 2
    Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.